molecular formula C9H11NO5S B8669634 3-(2-Hydroxyethylsulfamoyl)benzoic acid

3-(2-Hydroxyethylsulfamoyl)benzoic acid

Cat. No.: B8669634
M. Wt: 245.25 g/mol
InChI Key: GHMBQQCUBLEGIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Hydroxyethylsulfamoyl)benzoic acid is a benzoic acid derivative featuring a sulfamoyl group substituted with a 2-hydroxyethyl moiety at the meta position (C3) of the aromatic ring. The sulfamoyl group (-SO₂NH-) introduces hydrogen-bonding capacity, while the hydroxyethyl (-CH₂CH₂OH) substituent enhances hydrophilicity.

Properties

Molecular Formula

C9H11NO5S

Molecular Weight

245.25 g/mol

IUPAC Name

3-(2-hydroxyethylsulfamoyl)benzoic acid

InChI

InChI=1S/C9H11NO5S/c11-5-4-10-16(14,15)8-3-1-2-7(6-8)9(12)13/h1-3,6,10-11H,4-5H2,(H,12,13)

InChI Key

GHMBQQCUBLEGIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NCCO)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Trends

Substituent Position and Electronic Effects

  • Meta vs. Ortho Substitution : Ortho-substituted sulfamoyl groups (e.g., compound ) may exhibit steric hindrance, reducing rotational freedom compared to meta-substituted analogs.
  • Electron-Withdrawing Groups : Sulfamoyl and sulfonyl groups increase benzoic acid acidity (pKa ~1–2), while hydroxyethyl or methyl groups have minimal electronic effects.

Hydrophilicity vs. Lipophilicity

  • Hydroxyethyl and sulfamoyl groups enhance water solubility, whereas aromatic or halogenated substituents (e.g., phenylethyl , bromoquinazoline ) increase lipophilicity.

Data Tables

Table 1: Structural Comparison of Selected Analogs

Compound Name Substituent Position Functional Group Molecular Weight (g/mol) Key Feature Reference
3-(2-Hydroxyethylsulfamoyl)benzoic acid C3 -SO₂NH-CH₂CH₂OH Not provided Hydrophilic sulfamoyl Target
3-((2-Hydroxyethyl)sulfonyl)benzoic acid C3 -SO₂-CH₂CH₂OH 230.24 Sulfonyl group, higher acidity
3-Methyl-2-(methylsulfamoyl)benzoic acid C2, C3 -SO₂NHCH₃, -CH₃ 229.25 Ortho substitution, methyl
3-(Chloromethyl)benzoic acid C3 -CH₂Cl 169.59 Electron-withdrawing chlorine

Table 2: Pharmacological Relevance of Key Compounds

Compound Name Potential Application Structural Advantage Reference
3-[(6-Bromo-4-phenylquinazolin-2-yl)amino]benzoic acid Kinase inhibition Planar heterocycle for π-stacking
3-[(1-Phenylethyl)sulfamoyl]benzoic acid Lipophilic drug candidates Enhanced membrane permeability
3-{[2-(4-Sulfamoylphenyl)ethyl]sulfamoyl}benzoic acid Targeted sulfamoyl-based therapies Multi-sulfamoyl functionality

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.